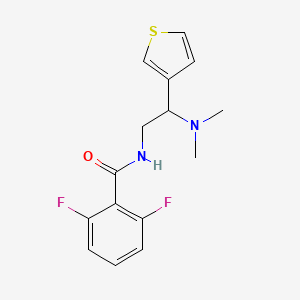

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide

Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a substituted ethylamine moiety containing a dimethylamino group and a thiophen-3-yl ring. The 2,6-difluorobenzamide moiety is a recurring motif in insect growth regulators (IGRs) such as teflubenzuron and hexaflumuron , while the thiophene and dimethylamino groups may confer unique physicochemical or binding properties compared to analogs.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2OS/c1-19(2)13(10-6-7-21-9-10)8-18-15(20)14-11(16)4-3-5-12(14)17/h3-7,9,13H,8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUQZYZVCWZZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which includes the thiophene ring and the dimethylamino group.

Coupling Reaction: The intermediate is then coupled with 2,6-difluorobenzoyl chloride under basic conditions to form the final product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis and automated processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Divergences

The compound shares the 2,6-difluorobenzamide backbone with several benzamide-based pesticides (Table 1). Key differences lie in the substituents on the ethylamine side chain and additional functional groups:

Table 1: Structural and Functional Comparison of 2,6-Difluorobenzamide Derivatives

Functional Implications

- Thiophene vs.

- Dimethylamino Group: This substituent may act as a hydrogen bond acceptor or influence solubility, contrasting with the halogenated or alkoxy groups in analogs like novaluron (trifluoromethoxy) or flutolanil (methoxy) .

Physicochemical Properties

- Polarity: The dimethylamino group increases polarity relative to non-polar trifluoromethyl or chloro groups in analogs.

- Stability : Thiophene’s aromaticity may improve metabolic stability compared to aliphatic side chains in compounds like cyprofuram (tetrahydrofuran ring) .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a 2,6-difluorobenzamide structure, which is critical for its biological activity. The presence of fluorine atoms enhances its interaction with target proteins, particularly those involved in bacterial cell division, such as FtsZ.

Research indicates that this compound acts primarily by inhibiting the assembly of FtsZ, a protein essential for bacterial cytokinesis. This inhibition disrupts the normal cell division process in bacteria, leading to cell death. The compound has shown promising results against Gram-positive bacteria, including multidrug-resistant strains.

Antibacterial Activity

Table 1 summarizes the antibacterial activity of this compound compared to other compounds:

| Compound | Target Bacteria | MIC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | S. aureus ATCC 29213 | 25 | FtsZ inhibition |

| E. coli ATCC 25922 | 49 | FtsZ inhibition | |

| Other Compounds (e.g., DFMBA) | S. aureus ATCC 29213 | 37.5 | FtsZ inhibition |

| E. coli ATCC 25922 | 76 | FtsZ inhibition |

The compound exhibited significant antibacterial activity with lower MIC values compared to some existing antibiotics, indicating its potential as a therapeutic agent against resistant strains.

Case Studies

-

Study on Methicillin-resistant Staphylococcus aureus (MRSA) :

A recent study demonstrated that this compound significantly enhanced the efficacy of β-lactam antibiotics against MRSA. The combination therapy resulted in a reduction of MIC values for methicillin and imipenem when used alongside this compound, showcasing its ability to potentiate existing treatments. -

Anticancer Potential :

In vitro studies have shown that this compound also exhibits anticancer properties by targeting human cancer stem cells. It was found to reduce proliferation and induce apoptosis in squamous cell carcinoma models when administered at concentrations similar to those effective against bacterial strains.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzamide scaffold can lead to improved biological activity. The presence of the thiophene group and dimethylamino moiety contributes to the overall potency and selectivity for bacterial targets. Fluorination at specific positions on the benzene ring enhances hydrophobic interactions with the target proteins.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and FtsZ. Key interactions include hydrogen bonds with critical residues and hydrophobic contacts facilitated by fluorine atoms, which stabilize the binding conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.